molecular formula C22H26N2O5 B11102591 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol

2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol

Cat. No.: B11102591
M. Wt: 398.5 g/mol
InChI Key: HFZJXUAWTSUNJP-UHFFFAOYSA-N
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Description

2-(Bicyclo[221]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol is a complex organic compound that features a unique combination of bicyclic, morpholine, nitro, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic heptene structure, followed by the introduction of the benzofuran and morpholine groups. The nitro group is usually introduced through nitration reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the morpholine moiety can interact with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]ethanol
  • 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]butan-2-ol

Uniqueness

The uniqueness of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)-1-(3-morpholin-4-yl-5-nitro-1-benzofuran-2-yl)propan-2-ol

InChI

InChI=1S/C22H26N2O5/c1-22(25,18-11-14-2-3-15(18)10-14)13-20-21(23-6-8-28-9-7-23)17-12-16(24(26)27)4-5-19(17)29-20/h2-5,12,14-15,18,25H,6-11,13H2,1H3

InChI Key

HFZJXUAWTSUNJP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCOCC3)(C4CC5CC4C=C5)O

Origin of Product

United States

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